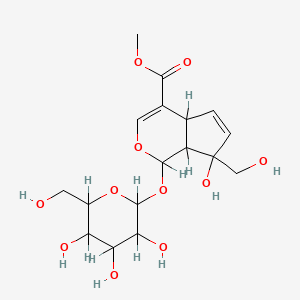

Gardenoside

Übersicht

Beschreibung

Gardenoside is a natural product found in Alibertia macrophylla, Rothmannia globosa, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Properties

Gardenoside demonstrates hepatoprotective effects. In HepG2 hepatocytes, this compound significantly reduced steatosis induced by free fatty acids, modulated inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibited NFκB activation, indicating potential therapeutic applications against non-alcoholic steatohepatitis (NASH) (Liang et al., 2015).

Cognitive Improvement and Neuroprotection

This compound contributes to memory improvement. In an Alzheimer's disease (AD) model in Drosophila, extracts rich in this compound showed a significant rescue effect on memory loss. The study suggests this compound as a potential therapeutic agent for improving cognition in memory-deficit populations (Ma et al., 2017).

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory and analgesic properties. It suppresses pain in a rat model of chronic constriction injury by regulating P2X3 and P2X7 receptors, indicating its potential in neuropathic pain treatment (Yu et al., 2018).

Antioxidant Properties

Studies demonstrate the antioxidative effects of this compound. It has shown therapeutic potential in diabetes mellitus and cardiovascular diseases by inhibiting pathological processes and activating proteins associated with cell survival (Li et al., 2019).

Cholagogic Action

This compound has been observed to have a cholagogic action, significantly improving bile excretion in rats with liver injury, which underscores its potential use in treating liver-related disorders (Zhao, 2004).

Protection Against Photooxidative Stress

In studies involving human dermal fibroblasts, this compound protected against UV-B-induced photooxidative stress, indicating its potential as an ingredient in anti-aging cosmetics (Shin et al., 2018).

Mastitis Treatment

This compound demonstrated inhibitory effects on LPS-induced mice mastitis, showing potential as a treatment for this condition (Zhang, 2013).

Constipation Relief

It enhances the relief of constipation in mice when combined with Lactobacillus plantarum, indicating potential benefits in gastrointestinal regulation (Mu et al., 2020).

Therapeutic Potential in Chronic Inflammatory Diseases

This compound is promising in the treatment of chronic inflammatory diseases. It regulates cell proliferation, apoptosis, and inflammatory pathways, providing a potential therapeutic approach for these conditions (Ran et al., 2021).

Eigenschaften

IUPAC Name |

methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPAUZQVRGFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

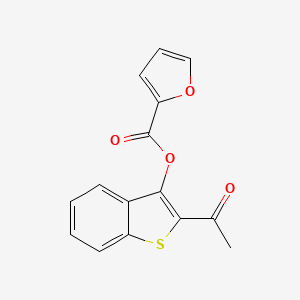

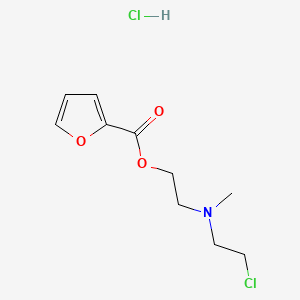

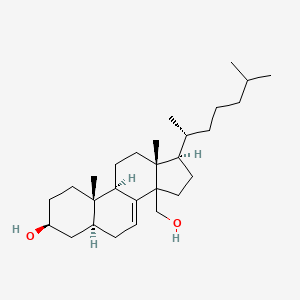

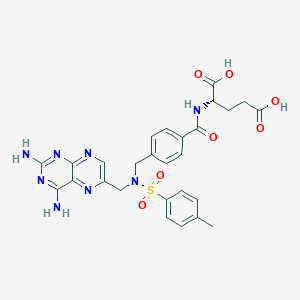

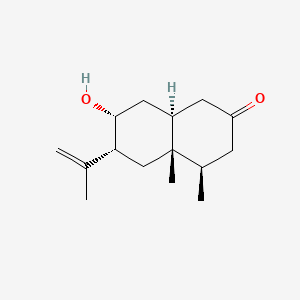

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

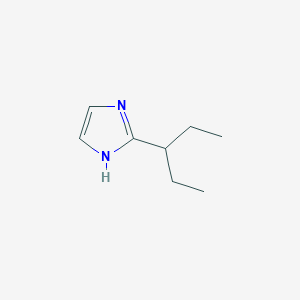

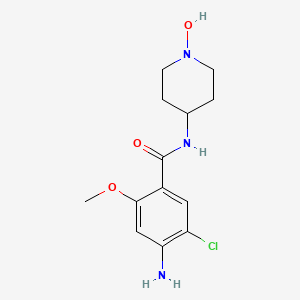

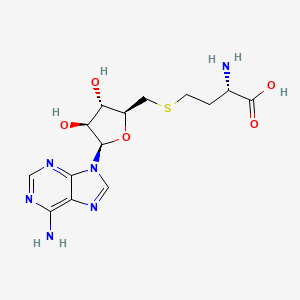

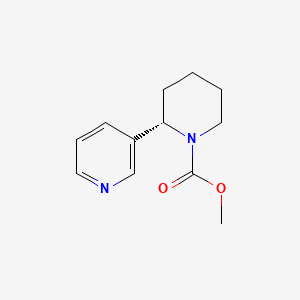

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B1204901.png)

![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)